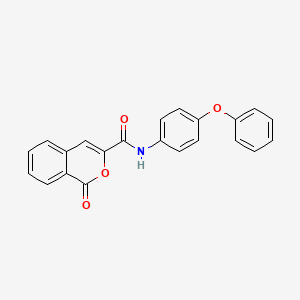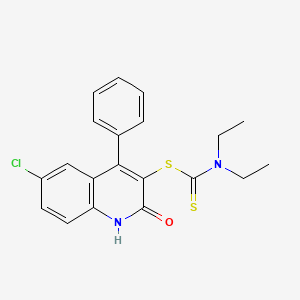![molecular formula C20H17FN2OS B11591690 (2E)-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3-(3-methylphenyl)prop-2-enamide](/img/structure/B11591690.png)
(2E)-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3-(3-methylphenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3-(3-methylphenyl)prop-2-enamide is a synthetic organic compound characterized by the presence of a thiazole ring, a fluorobenzyl group, and a methylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3-(3-methylphenyl)prop-2-enamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea under basic conditions.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via a nucleophilic substitution reaction using 4-fluorobenzyl bromide and the thiazole intermediate.
Formation of the Prop-2-enamide Moiety: The final step involves the condensation of the thiazole intermediate with 3-(3-methylphenyl)acrylic acid under dehydrating conditions to form the prop-2-enamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3-(3-methylphenyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
(2E)-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3-(3-methylphenyl)prop-2-enamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory or anticancer agent due to its ability to interact with specific molecular targets.
Materials Science: The compound is studied for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It is used as a probe to study enzyme interactions and protein-ligand binding mechanisms.
Mecanismo De Acción
The mechanism of action of (2E)-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3-(3-methylphenyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- (2E)-N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-3-(3-methylphenyl)prop-2-enamide
- (2E)-N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-3-(3-methylphenyl)prop-2-enamide
- (2E)-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-3-(3-methylphenyl)prop-2-enamide
Uniqueness
The uniqueness of (2E)-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3-(3-methylphenyl)prop-2-enamide lies in the presence of the fluorobenzyl group, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s stability, bioavailability, and interaction with specific molecular targets compared to its analogs with different substituents.
Propiedades
Fórmula molecular |
C20H17FN2OS |
|---|---|
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
(E)-N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-3-(3-methylphenyl)prop-2-enamide |
InChI |
InChI=1S/C20H17FN2OS/c1-14-3-2-4-15(11-14)7-10-19(24)23-20-22-13-18(25-20)12-16-5-8-17(21)9-6-16/h2-11,13H,12H2,1H3,(H,22,23,24)/b10-7+ |
Clave InChI |
NWPOONMLMBOZHS-JXMROGBWSA-N |
SMILES isomérico |
CC1=CC(=CC=C1)/C=C/C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)F |
SMILES canónico |
CC1=CC(=CC=C1)C=CC(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-2-cyano-3-[2-(4-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B11591612.png)

![(2E)-3-[2-(4-tert-butylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(phenylsulfonyl)prop-2-enenitrile](/img/structure/B11591636.png)

![9-(4-bromophenyl)-2-(furan-2-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11591643.png)
![(2E)-3-(9-methyl-4-oxo-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-[(4-methylphenyl)sulfonyl]prop-2-enenitrile](/img/structure/B11591644.png)
![2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-yl(4-nitrophenyl)methanone](/img/structure/B11591649.png)
![6-(2-chlorophenyl)-1,3-dimethyl-5-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11591660.png)
![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11591663.png)
![2-(3,4-Dimethoxyphenyl)-5-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11591671.png)
![[2-(3,4-dimethylphenyl)-2-oxoethyl] 3-(4-methyl-1,3-dioxopyrrolo[3,4-c]quinolin-2-yl)benzoate](/img/structure/B11591680.png)
![2-{(E)-2-[5-(2-nitrophenyl)furan-2-yl]ethenyl}quinoline](/img/structure/B11591687.png)
![(3Z)-1-[(3-methylpiperidin-1-yl)methyl]-3-{[3-(trifluoromethyl)phenyl]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B11591698.png)
![ethyl 8-methyl-4-oxo-6-(4-propoxyphenyl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11591699.png)
